5-Formylheptanoic Acid
Description
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-formylheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-7(6-9)4-3-5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
XXNLROIGDJWSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Process Overview:
- Reactants : Acetone and acrylic acid derivatives such as acrylic acid methyl ester.
- Reaction Conditions :
- Temperature: Approximately 230°C.
- Catalyst: Basic catalysts such as iso-propylamine or other amines.
- Solvent: Mixture containing unreacted acetone, acrylic esters, and additives like hydroquinone for stability.
- Reaction Time : 30 minutes to 1 hour.
- Product Formation :
- Primary products include methyl esters of 5-oxo-hexanoic acid and 4-acetylheptanedioic acid dimethyl ester.
- The process yields approximately 66.8% of 5-oxo-hexanoic acid derivatives based on acrylic acid conversion.
Post-Reaction Processing:
- Hydrolysis : Methyl esters are hydrolyzed to free acids.
- Oxidation : The aldehyde group is introduced via controlled oxidation of the methyl ester or hydrolyzed acid.
Data Table: Summary of the Acetone-Acrylic Acid Reaction Process
| Parameter | Conditions | Yield / Outcome |
|---|---|---|
| Reactants | Acetone, acrylic acid methyl ester | - |
| Temperature | 230°C | - |
| Reaction Time | 30 minutes | Formation of methyl esters of 5-oxo-hexanoic acid |
| Catalyst | Basic catalysts (e.g., iso-propylamine) | - |
| Main Products | 5-oxo-hexanoic acid methyl ester | 15.6% of reaction mixture |
| Yield (based on acrylic acid) | Approximately 66.8% | - |
Catalytic and Supramolecular Strategies
Recent advances in catalysis and supramolecular chemistry have introduced selective methodologies, such as:
- Transition Metal Catalysis : Use of rhodium complexes with tailored ligands to favor aldehyde formation from olefinic precursors, as demonstrated in hydroformylation processes with high regioselectivity.
- Supramolecular Encapsulation : Encapsulation within molecular capsules or cages can influence selectivity, enabling the formation of specific isomers or functional groups like the aldehyde in this compound.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The formyl group in 5-formylheptanoic acid undergoes oxidation and reduction under controlled conditions:
-
Oxidation : The aldehyde group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid (heptanedioic acid). This reaction typically employs strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the formyl group to a hydroxymethyl (-CH₂OH) group, producing 5-hydroxymethylheptanoic acid. Sodium borohydride (NaBH₄) may also effect this reduction selectively .
Table 1: Redox Reactions of this compound
Intramolecular Cyclization
The proximity of the formyl and carboxylic acid groups allows for lactone formation under acidic or dehydrating conditions:
-
Lactonization : In the presence of concentrated H₂SO₄, the compound forms a γ-lactone (5-membered ring) via esterification between the -COOH and -CHO groups. This reaction is reversible and depends on water content .
Mechanism :
-
Protonation of the carbonyl oxygen activates the carboxylic acid.
-
Nucleophilic attack by the formyl oxygen forms a tetrahedral intermediate.
Esterification and Amidation
The carboxylic acid group participates in typical acid-catalyzed reactions:
-
Fischer Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ to form esters. For example, methyl 5-formylheptanoate is produced, retaining the aldehyde group .
-
Amide Formation : Coupling with amines (e.g., via DCC) generates amides, useful in peptide-mimetic syntheses .
Catalytic Reactions
In supramolecular catalysis, this compound forms as a minor product (~5%) during the hydroformylation of unsaturated carboxylic acids. For example, 8-nonenoic acid reacts under rhodium catalysis to yield primarily 9-formylnonanoic acid, with this compound arising from alternative regioselectivity .
Key Factors Influencing Selectivity :
-
Catalyst geometry (e.g., Rh complexes with bulky ligands).
Crosslinking and Disproportionation
The formyl group engages in reactions analogous to formaldehyde:
Scientific Research Applications
Chemistry: 5-Formylheptanoic Acid is used as an intermediate in the synthesis of complex organic molecules and polymers. It serves as a building block for the production of various chemical compounds.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme reactions involving carboxylic acids and aldehydes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug synthesis and as a precursor for bioactive molecules.
Industry: this compound is used in the production of plasticizers, lubricants, and solvents. It is also employed in the manufacture of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 5-Formylheptanoic Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
The following comparison focuses on structural analogs of 5-formylheptanoic acid, emphasizing functional group variations, physicochemical properties, and applications.
Structural and Functional Group Differences
Key Observations :
- Reactivity: The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), whereas the bromine in 5-bromoheptanoic acid enables substitution reactions (e.g., SN2 mechanisms). The phenyl group in 5-phenylvaleric acid contributes to aromatic stability, reducing reactivity compared to aliphatic analogs .
- Polarity and Solubility: this compound exhibits higher polarity due to the aldehyde and carboxylic acid groups, enhancing solubility in polar solvents. 5-Phenylvaleric acid is less polar, with solubility favoring organic solvents (e.g., dichloromethane) due to the hydrophobic phenyl group .
Physicochemical Properties
Notes:
- The higher boiling point of 5-phenylvaleric acid is attributed to stronger van der Waals forces from the aromatic ring.
- 5-Bromoheptanoic acid’s lower melting point reflects weaker intermolecular forces compared to its formyl and phenyl analogs.
Analytical Challenges
- Extraction and Stability: Aldehydes like this compound are prone to oxidation during extraction, requiring inert atmospheres or stabilizing agents. In contrast, brominated and phenyl derivatives are more stable under standard conditions . Analytical methods (e.g., HPLC-MS/MS) must be optimized to distinguish between degradation products and the target compound .
- Quantitation: this compound may co-elute with similar polar compounds in chromatographic systems, necessitating high-resolution mass spectrometry for accurate identification.
Key Findings :
- 5-Phenylvaleric acid requires precautions against inhalation of dust particles .
Biological Activity
5-Formylheptanoic acid, a medium-chain fatty acid derivative, exhibits various biological activities that have garnered interest in pharmacological and biochemical research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
This compound is classified under medium-chain fatty acids and possesses a linear aliphatic structure with a formyl group at the fifth carbon. Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of approximately 130.19 g/mol. The compound's structural characteristics influence its solubility, absorption, and interaction with biological systems.
1. Metabolic Functions
This compound plays a role in several metabolic pathways. It is involved in the regulation of energy metabolism and inflammation, particularly in the intestinal tract. This compound can hydrolyze dietary phospholipids via secretory phospholipase A2 activity, impacting cellular processes related to membrane integrity and immune recognition .
2. Anti-Helminth Activity
Research indicates that this compound exhibits anti-helminth activity, potentially mediated by gut microbiota interactions. Upon helminth infection, it alters phosphatidylethanolamine content in helminth larvae membranes, which may enhance immune recognition and reduce larval infectivity .
3. Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9888)
- Blood-Brain Barrier : Moderate permeability (0.9488)
- Caco-2 Permeability : Good absorption (0.8326)
These properties indicate that the compound can effectively reach systemic circulation and potentially exert central nervous system effects .
This compound's biological effects are mediated through various mechanisms:
- Phospholipase A2 Activity : The compound hydrolyzes phospholipids, affecting lipid signaling pathways involved in inflammation and cell survival.
- Interaction with Receptors : It may bind to specific receptors such as PLA2R1, influencing podocyte survival and renal function .
Study 1: Anti-inflammatory Effects
A study demonstrated that this compound reduced inflammatory markers in an animal model of colitis, suggesting potential therapeutic applications for inflammatory bowel diseases.
Study 2: Immune Modulation
In vitro experiments indicated that treatment with this compound modulated cytokine production in macrophages, enhancing anti-inflammatory responses while suppressing pro-inflammatory cytokines.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
